3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
This compound features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and an ethylsulfanyl moiety at position 3. The triazole ring is further linked via a methyl group to a 2,3-dihydro-1,3-benzothiazol-2-one scaffold. Crystallographic tools like SHELX and ORTEP are critical for resolving such intricate structures, ensuring accurate determination of bond lengths, angles, and conformational features.
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS2/c1-2-25-17-21-20-16(23(17)13-7-5-6-12(19)10-13)11-22-14-8-3-4-9-15(14)26-18(22)24/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVRCJKXVKHTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the triazole ring and the chlorophenyl group. Common reagents used in these steps include sulfur, ethyl mercaptan, and chlorophenyl hydrazine. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted chlorophenyl derivatives
Scientific Research Applications
3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Activity: The target compound’s ethylsulfanyl group at position 5 of the triazole may enhance lipophilicity compared to the sulfanylidene group in the compound from . This could influence membrane permeability in biological systems.
Benzothiazol-2-one vs. Benzopyranone Scaffolds: Replacing the benzothiazol-2-one moiety (target compound) with a benzopyranone ( ) introduces differences in π-π stacking and hydrogen-bonding capabilities, which may explain the antiviral activity observed in the latter.
Crystallographic Insights :
- The compound in was resolved using SHELX-refined X-ray data (R factor = 0.055), demonstrating the utility of crystallographic software in confirming structural features of triazole derivatives. Similar methods likely apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
